1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride
Description
1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride is a substituted pyridinone derivative characterized by a methyl group at the 1-position and a piperidin-4-yl moiety at the 5-position of the pyridinone ring, with a hydrochloride counterion enhancing its solubility. Pyridinones are heterocyclic compounds with diverse pharmacological applications, often serving as scaffolds for drug discovery due to their hydrogen-bonding capabilities and metabolic stability. Its molecular formula is inferred as C₁₁H₁₇ClN₂O, with a calculated molecular weight of 228.72 g/mol (based on elemental composition).
Properties
IUPAC Name |
1-methyl-5-piperidin-4-ylpyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-8-10(2-3-11(13)14)9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHCYCSOHHAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and an amine.
Substitution with Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with the pyridinone core under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different substituents on the piperidinyl group.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride is characterized by a complex structure that allows it to interact with biological systems effectively. The compound's molecular weight is approximately 228.72 g/mol, and it possesses unique functional groups that contribute to its biological activity.
Biochemical Research
This compound is utilized in biochemical research, particularly in studies involving protein interactions and enzymatic activity. It has been identified as a biochemical agent for proteomics research, aiding in the understanding of protein functions and interactions within cellular systems .
Inhibition of Protein Kinases
The compound's structural features make it a candidate for development as an inhibitor of specific protein kinases. Research indicates that piperidine derivatives can selectively inhibit various kinases involved in cancer progression . While direct evidence for this compound's efficacy as a kinase inhibitor is still emerging, its related compounds have shown promise in this area.
Case Study 1: Inhibition of PRMT5
A study reviewed the design and activity of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cancers. The study suggests that compounds with structural similarities to this compound could be developed into effective PRMT5 inhibitors . This highlights the potential application of this compound in therapeutic contexts aimed at modulating protein interactions critical for cancer cell survival.
Case Study 2: Anticancer Mechanisms
Another investigation into oxadiazole derivatives demonstrated their ability to act as agonists for mitochondrial proteases, suggesting a pathway through which compounds like this compound could be explored for anticancer therapies targeting mitochondrial functions . This aligns with the growing interest in mitochondrial dynamics as a therapeutic target.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridinone Derivatives
Key Observations:
BMS-903452 (Table 1) exhibits significantly higher molecular complexity, featuring chloropyrimidine and sulfonylphenyl groups, which contribute to its potent GPR119 agonist activity (EC₅₀ = 0.8 nM) and antidiabetic efficacy in preclinical models .
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide shares an 85% structural similarity with the target compound , but its aminoethyl substituent may enhance interactions with amine-binding receptors or enzymes.
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (79% similarity) highlights how minor positional changes (aminomethyl vs.
Pharmacological and Industrial Relevance
- BMS-903452: Advanced to clinical trials for diabetes, demonstrating the therapeutic value of pyridinones with piperidine-linked heterocycles .
- Commercial Analogs: Compounds like 1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride () are marketed for research, emphasizing industrial demand for pyridinone derivatives in drug discovery .
- Patent Derivatives: EP 3 041 475 B1 describes pyridinones with 3,3-dimethylbutyl and pyrazolo[1,5-a]pyrimidine substituents, illustrating the scaffold’s versatility in medicinal chemistry .
Biological Activity
1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride, a compound with the CAS number 1137950-65-2, has gained attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies, and presenting data on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 228.72 g/mol
- Structure : The compound features a pyridinone core with a piperidinyl substituent, enhancing its solubility and stability as a hydrochloride salt .
The biological effects of this compound are attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to diverse pharmacological effects. Although specific targets remain to be fully elucidated, the compound's structural characteristics suggest potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain strains were reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
These results indicate that the compound has potent antimicrobial properties, particularly against resistant strains .
Antiviral Activity
In addition to its antibacterial properties, preliminary investigations suggest that this compound may possess antiviral activity. Although detailed studies are still required, initial assays indicate that it may inhibit viral replication in cell cultures, warranting further exploration into its potential as an antiviral agent.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several alkaloids, including this compound. The compound was tested against a panel of bacterial strains using standard broth dilution methods. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant microorganisms .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of pyridine derivatives, including this compound. Variations in substituents on the piperidine ring were systematically studied to determine their impact on biological activity. The findings revealed that specific modifications could enhance antibacterial potency and selectivity towards certain bacterial strains .
Comparative Analysis
When compared to similar compounds such as 2-(piperidin-4-yl)pyridine and 1-Methyl-4-(piperidin-4-yl)pyridin-2(1H)-one , this compound exhibited superior antimicrobial activity. Its unique substitution pattern contributes to its enhanced reactivity and biological efficacy, making it a valuable candidate for further research.
| Compound | Antimicrobial Activity |
|---|---|
| 1-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one | High |
| 2-(piperidin-4-yl)pyridine | Moderate |
| 1-Methyl-4-(piperidin-4-yl)pyridin-2(1H)-one | Low |
Q & A
Q. What experimental controls validate biological activity assays involving this compound?
- Methodological Answer : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO or saline). Replicate assays in triplicate to account for batch variability. For IC determinations, use nonlinear regression models (e.g., GraphPad Prism) to analyze dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
